molecular formula C20H25FN8O6S2 B1668854 Cefluprenam CAS No. 116853-25-9

Cefluprenam

Cat. No. B1668854
M. Wt: 556.6 g/mol
InChI Key: XAKKNLNAJBNLPC-IZFDQIGVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cefluprenam is a fourth-generation cephalosporin . It was patented in 2008 by the now-defunct Cubist Pharmaceuticals . A 1997 clinical trial illustrated that Cefluprenam is highly effective against bacterial pneumonia .


Synthesis Analysis

Cefluprenam was synthesized labeled in the side chain at the 3-position of the cephem with carbon-14, starting from potassium (14C)cyanide .


Molecular Structure Analysis

Cefluprenam has a molecular formula of C20H25FN8O6S2 . Its monoisotopic mass is 556.132263 Da . The structure of Cefluprenam includes a 6-membered dihydrothiazine ring .

Scientific Research Applications

  • Synthesis and Antibacterial Activity : Cefluprenam has been synthesized with carbon-14 labeling in its side chain, demonstrating its utility in scientific research involving radiochemical studies. This synthesis has provided a way to explore its potent antibacterial activity, especially in parenteral applications (Sato, Kai, Shemilt, & Chiku, 1995).

  • Therapeutic Applications in Urinary Tract Infections : Research has evaluated the therapeutic effect of Cefluprenam in polymicrobial urinary tract infections, particularly those associated with infectious stones. The studies indicate its significant effectiveness in eradicating bacteria such as Proteus mirabilis, Pseudomonas aeruginosa, and Enterococcus faecalis from the urinary tract (Satoh, Takeuchi, Munakata, & Yoshida, 1998).

  • Clinical Efficacy in Pediatrics : Cefluprenam has been studied for its clinical efficacy and safety in the pediatric field. These studies revealed its high efficacy rates in various pediatric infections, including purulent meningitis, sepsis, pneumonia, urinary tract infections, and skin infections. The findings highlight its potential in pediatric therapeutic applications (Fujii et al., 1997).

  • Applications in Respiratory Tract Infections : Research has also focused on the use of Cefluprenam in treating respiratory tract infections. Studies have shown its high clinical efficacy and safety profile when administered for bacterial pneumonia and chronic respiratory tract infections (Shimada et al., 1997).

  • Pharmacokinetics and Comparative Effectiveness : Comparative effectiveness research (CER)

on Cefluprenam is crucial for understanding its pharmacokinetics and therapeutic efficacy in real-world settings. This type of research evaluates the drug's performance compared to existing standards of care, contributing to informed clinical decisions and improving healthcare outcomes. CER studies are particularly needed shortly after market approval to address evidence gaps and support the early adoption of new drugs like Cefluprenam (Schneeweiss, Gagne, Glynn, Ruhl, & Rassen, 2011).

  • Effectiveness in Polymicrobial Infections : Another study focused on Cefluprenam's therapeutic effects on polymicrobial infections associated with Enterococcus faecalis, using a rat pyometra model. The results suggest that Cefluprenam is effective for treating polymicrobial infections, especially those involving E. faecalis, and its tissue concentration is suitable for such applications (Mikamo, Kawazoe, Izumi, Hachiya, Satoh, Munakata, & Tamaya, 1997).

  • Transporter Interaction : Cefluprenam's interaction with OCTN2, an organic cation/carnitine transporter, has been studied to understand its pharmacokinetics better. This research sheds light on how Cefluprenam might affect carnitine transport and its implications for therapeutic use (Ganapathy, Huang, Rajan, Carter, Sugawara, Iseki, Leibach, & Ganapathy, 2000).

Safety And Hazards

Cefluprenam should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn when handling Cefluprenam . In case of accidental release, measures should be taken to prevent further spillage or leakage .

properties

IUPAC Name

(6R,7R)-3-[(E)-3-[(2-amino-2-oxoethyl)-ethyl-methylazaniumyl]prop-1-enyl]-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(fluoromethoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN8O6S2/c1-3-29(2,7-11(22)30)6-4-5-10-8-36-18-13(17(32)28(18)14(10)19(33)34)24-16(31)12(26-35-9-21)15-25-20(23)37-27-15/h4-5,13,18H,3,6-9H2,1-2H3,(H5-,22,23,24,25,27,30,31,33,34)/b5-4+,26-12-/t13-,18-,29?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKKNLNAJBNLPC-MAYKBZFQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](C)(CC=CC1=C(N2C(C(C2=O)NC(=O)C(=NOCF)C3=NSC(=N3)N)SC1)C(=O)[O-])CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[N+](C)(C/C=C/C1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OCF)/C3=NSC(=N3)N)SC1)C(=O)[O-])CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN8O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001029568
Record name Cefluprenam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001029568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

556.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cefluprenam

CAS RN

116853-25-9
Record name Cefluprenam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116853-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cefluprenam [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116853259
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefluprenam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001029568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CEFLUPRENAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/098633Q42P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefluprenam
Reactant of Route 2
Reactant of Route 2
Cefluprenam
Reactant of Route 3
Cefluprenam
Reactant of Route 4
Cefluprenam
Reactant of Route 5
Cefluprenam
Reactant of Route 6
Cefluprenam

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.